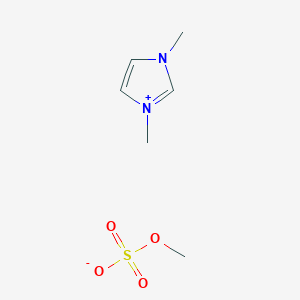![molecular formula C8H4ClNO2S B1590190 6-氯苯并[d]噻唑-2-羧酸 CAS No. 3622-03-5](/img/structure/B1590190.png)
6-氯苯并[d]噻唑-2-羧酸
描述
6-Chlorobenzo[d]thiazole-2-carboxylic acid is a chemical compound with the molecular formula C8H4ClNO2S . It is a derivative of benzothiazole .
Synthesis Analysis
The synthesis of 6-Chlorobenzo[d]thiazole-2-carboxylic acid and its derivatives has been reported in the literature . For instance, a series of 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .Chemical Reactions Analysis
6-Chlorobenzo[d]thiazole-2-carboxylic acid may be used in the synthesis of N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, which shows the potential to inhibit K1 capsule formation in uropathogenic Escherichia coli .Physical and Chemical Properties Analysis
6-Chlorobenzo[d]thiazole-2-carboxylic acid is a solid at room temperature . Its IUPAC name is 6-chloro-1,3-benzothiazole-2-carboxylic acid, and its molecular weight is 214.65 .科学研究应用
抗炎和止痛应用
6-氯苯并[d]噻唑-2-羧酸: 其衍生物已被合成并评估其作为抗炎和止痛剂的潜力 . 这些化合物旨在抑制前列腺素的生物合成,前列腺素是炎症和疼痛的介质。 研究表明,一些衍生物表现出显著的抗炎和止痛活性,与传统非甾体抗炎药 (NSAID) 相比,其胃肠道刺激性更低 .
抗菌活性
6-氯苯并[d]噻唑-2-羧酸的衍生物已被研究其抗菌特性。 这些化合物已显示出对革兰氏阳性细菌的活性,表明它们在对抗细菌感染方面的潜在用途 .
杂环化合物的合成
6-氯苯并[d]噻唑-2-羧酸: 用于合成各种杂环化合物,例如 1,3,4-恶二唑和三唑并噻二唑。 这些化合物具有多种药理活性,可以作为开发新型治疗剂的基础 .
抗肿瘤和细胞毒性药物开发
噻唑衍生物,包括那些来自6-氯苯并[d]噻唑-2-羧酸的衍生物,已被探索其抗肿瘤和细胞毒性活性。 这些化合物是正在进行的研究的一部分,旨在开发副作用更小的新型癌症治疗方法 .
神经保护剂
研究表明,噻唑衍生物可以作为神经保护剂。 这为在神经退行性疾病的治疗中使用6-氯苯并[d]噻唑-2-羧酸衍生物开辟了可能性 .
细菌 K1 荚膜形成的抑制剂
6-氯苯并[d]噻唑-2-羧酸: 已被用于合成抑制尿路致病性大肠杆菌 K1 荚膜形成的化合物。 这种应用在预防对常规治疗有抵抗力的细菌感染方面尤其重要 .
安全和危害
作用机制
Target of Action
It’s worth noting that similar compounds have been evaluated for their anti-inflammatory and analgesic activities , suggesting potential targets within these biological pathways.
Biochemical Pathways
, related compounds have been shown to impact the cyclo-oxygenase and 5-lipoxygenase pathways. These pathways are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes, respectively .
Result of Action
Related compounds have been shown to have significant anti-inflammatory and analgesic activities .
生化分析
Biochemical Properties
6-Chlorobenzo[d]thiazole-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. One of the primary interactions involves the inhibition of cyclooxygenase enzymes, particularly cyclooxygenase-2 (COX-2). This interaction is significant because COX-2 is involved in the biosynthesis of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, 6-Chlorobenzo[d]thiazole-2-carboxylic acid can reduce inflammation and pain, making it a potential candidate for anti-inflammatory drug development .
Cellular Effects
The effects of 6-Chlorobenzo[d]thiazole-2-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 6-Chlorobenzo[d]thiazole-2-carboxylic acid has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses. By inhibiting NF-κB, 6-Chlorobenzo[d]thiazole-2-carboxylic acid can suppress the expression of pro-inflammatory cytokines and other mediators, thereby reducing inflammation .
Molecular Mechanism
At the molecular level, 6-Chlorobenzo[d]thiazole-2-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to the active site of COX-2, leading to enzyme inhibition. This binding interaction prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, 6-Chlorobenzo[d]thiazole-2-carboxylic acid can modulate gene expression by inhibiting transcription factors such as NF-κB. This inhibition occurs through the prevention of NF-κB’s translocation to the nucleus, which is necessary for the transcription of pro-inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chlorobenzo[d]thiazole-2-carboxylic acid can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of 6-Chlorobenzo[d]thiazole-2-carboxylic acid, resulting in reduced efficacy. Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive changes in cellular function, such as the upregulation of compensatory pathways .
Dosage Effects in Animal Models
The effects of 6-Chlorobenzo[d]thiazole-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and analgesic effects without significant adverse effects. At higher doses, 6-Chlorobenzo[d]thiazole-2-carboxylic acid can cause toxicity, including gastrointestinal irritation and liver damage. These threshold effects highlight the importance of dose optimization in therapeutic applications to maximize efficacy while minimizing adverse effects .
Metabolic Pathways
6-Chlorobenzo[d]thiazole-2-carboxylic acid is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites are then excreted through the kidneys. The interaction of 6-Chlorobenzo[d]thiazole-2-carboxylic acid with cytochrome P450 enzymes can also affect the metabolism of other drugs, leading to potential drug-drug interactions .
Transport and Distribution
Within cells and tissues, 6-Chlorobenzo[d]thiazole-2-carboxylic acid is transported and distributed through specific transporters and binding proteins. The compound can cross cell membranes via passive diffusion and active transport mechanisms. Once inside the cell, 6-Chlorobenzo[d]thiazole-2-carboxylic acid can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 6-Chlorobenzo[d]thiazole-2-carboxylic acid is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in inflammatory pathways. Additionally, 6-Chlorobenzo[d]thiazole-2-carboxylic acid can be targeted to specific cellular compartments through post-translational modifications and targeting signals. These modifications ensure that the compound reaches its intended site of action, enhancing its efficacy .
属性
IUPAC Name |
6-chloro-1,3-benzothiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2S/c9-4-1-2-5-6(3-4)13-7(10-5)8(11)12/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZTXJYJMOJSBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90551753 | |
| Record name | 6-Chloro-1,3-benzothiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90551753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3622-03-5 | |
| Record name | 6-Chloro-1,3-benzothiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90551753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,7-Dioxabicyclo[4.1.0]heptane](/img/structure/B1590109.png)
![3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine](/img/structure/B1590110.png)





![7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B1590118.png)



![5-Chlorothieno[3,2-b]pyridine](/img/structure/B1590127.png)

